Pivanex, chemically known as pivaloyloxymethyl butyrate, is a prodrug of butyric acid (BA) []. It belongs to a family of acyloxyalkyl butyric acid prodrugs designed for enhanced cellular uptake and increased potency of BA []. In scientific research, Pivanex serves as a histone deacetylase inhibitor (HDACI) [, , ].
Pivanex acts as a histone deacetylase inhibitor (HDACI) [, , ]. Upon entering the cell, it is hydrolyzed to release butyric acid. Butyric acid then inhibits histone deacetylase enzymes, leading to hyperacetylation of histones, particularly histones 3 and 4 []. This hyperacetylation can alter gene expression patterns and induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis [, ].
While Pivanex showed promise in preclinical and early clinical studies, safety concerns were raised during a Phase IIb trial, leading to changes in the trial protocol [, ]. Further research is needed to fully elucidate the safety profile of Pivanex and related butyric acid prodrugs before their clinical application can be fully realized. Additionally, exploring the potential of Pivanex in combination with other anti-cancer agents or in different cancer types might reveal further therapeutic benefits. Finally, investigating the mechanisms underlying the protective effects of butyric acid prodrugs on hair follicles could lead to novel strategies for preventing chemotherapy-induced alopecia.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: